molecular formula C10H10N4 B2798972 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile CAS No. 1160246-33-2

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile

Cat. No.: B2798972
CAS No.: 1160246-33-2
M. Wt: 186.218
InChI Key: CGPQGJNIFYZSQN-UHFFFAOYSA-N
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Description

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile is a chemical compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

The synthesis of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile typically involves multiple steps. One common synthetic route starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide to obtain an intermediate, which is then protected by para-methoxybenzyl chloride to produce a key intermediate. This intermediate undergoes further reactions, including the addition of meta-aminobenzoic acid and morpholine, to yield the final product .

Chemical Reactions Analysis

3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)propanenitrile involves the inhibition of tropomyosin receptor kinases. These kinases, when overexpressed or continuously activated, can lead to uncontrolled cell proliferation and cancer. The compound binds to the kinase domain of these receptors, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell survival and proliferation .

Properties

IUPAC Name

3-(5-methylpyrazolo[3,4-b]pyridin-2-yl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-8-5-9-7-14(4-2-3-11)13-10(9)12-6-8/h5-7H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPQGJNIFYZSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CN(N=C2N=C1)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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